molecular formula C21H18F3N3O3 B2592118 (3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 1396749-98-6

(3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Cat. No.: B2592118
CAS No.: 1396749-98-6
M. Wt: 417.388
InChI Key: SRWXGYYCODNDDO-UHFFFAOYSA-N
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Description

The compound “(3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone” is a complex organic molecule that features a combination of various functional groups, including an oxadiazole ring, an azetidine ring, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone” typically involves multi-step organic synthesis. The process may start with the preparation of the oxadiazole ring, followed by the introduction of the azetidine ring and the trifluoromethyl-substituted phenyl group. Common reagents and conditions used in these steps include:

    Oxadiazole formation: Cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Azetidine ring formation: Nucleophilic substitution reactions or cyclization of appropriate precursors.

    Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

The compound “(3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone” can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group could yield benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. The presence of the oxadiazole and azetidine rings suggests it may have activity against certain diseases, such as cancer or infectious diseases.

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of “(3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl derivatives: Compounds with similar core structures but different substituents.

    Trifluoromethyl-substituted phenyl compounds: Molecules with the trifluoromethyl group attached to different aromatic systems.

Uniqueness

The uniqueness of “(3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone” lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O3/c1-29-17-9-5-2-6-13(17)10-18-25-19(30-26-18)14-11-27(12-14)20(28)15-7-3-4-8-16(15)21(22,23)24/h2-9,14H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWXGYYCODNDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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